2-(2-Ethoxyphenyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxyphenyl)azepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethoxy group attached to the phenyl ring, which is further connected to the azepane ring. Azepanes are known for their diverse applications in synthetic chemistry and pharmaceutical research due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenyl)azepane can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-ethoxyphenylamine with a suitable cyclizing agent can lead to the formation of the azepane ring. The reaction conditions typically involve the use of a base and a solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound in the presence of a palladium catalyst. This method allows for the selective formation of the azepane ring with high yield and purity. The reaction is typically carried out under mild conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The ethoxy group or the phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
2-(2-Ethoxyphenyl)azepane has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor or modulator of specific biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenyl)azepane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Azepane: The parent compound without the ethoxyphenyl group.
2-Phenylazepane: Similar structure but without the ethoxy group.
2-(2-Methoxyphenyl)azepane: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
2-(2-Ethoxyphenyl)azepane is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to other similar compounds.
Properties
CAS No. |
383130-86-7 |
---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)azepane |
InChI |
InChI=1S/C14H21NO/c1-2-16-14-10-6-5-8-12(14)13-9-4-3-7-11-15-13/h5-6,8,10,13,15H,2-4,7,9,11H2,1H3 |
InChI Key |
CYEBPDMMZZELNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2CCCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.